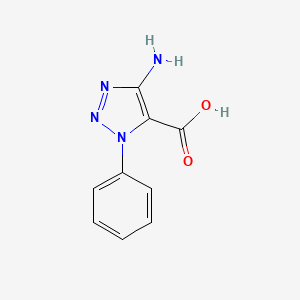

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

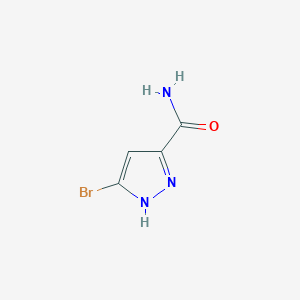

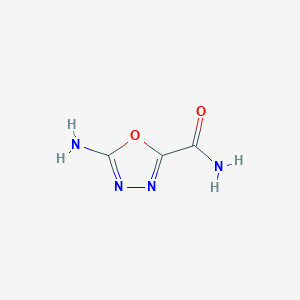

“4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

Triazole compounds are known for their unique electronic properties . They undergo a transformation between the enol and keto forms after excited-state proton transfer . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .科学研究应用

Chemotherapy Applications

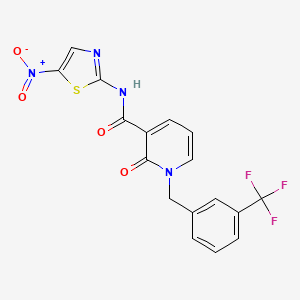

Triazoles have been studied for their potential use in chemotherapy due to their high nitrogen content. They can be used in the synthesis of compounds with antiproliferative effects against various cancer cells .

Antimicrobial Activities

The triazole ring structure is known to exhibit antimicrobial properties. Research has shown that triazoles can be effective against fungal strains such as Candida albicans and Rhizopus oryzae .

Synthesis of Novel Medicines

The versatility of triazoles allows for the creation of novel medicines. Scientists are continuously exploring new synthetic pathways using triazole compounds to develop new therapeutic agents .

Propellants and Explosives

Due to their high nitrogen content, triazoles are also researched for use in propellants and explosives. They can contribute to the development of more stable and efficient materials in these fields .

Pyrotechnics

Similar to their use in explosives, triazoles can be applied in pyrotechnics to create various effects due to their energetic properties .

Antiproliferative Agents

Specific triazole compounds have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells, indicating potential applications in cancer treatment .

Synthetic Chemistry

Triazoles serve as key intermediates in synthetic chemistry, enabling the construction of complex molecules for various research applications .

Click Chemistry

The triazole ring is a fundamental component in click chemistry, a method used widely in medicinal chemistry for joining molecules quickly and reliably under mild conditions .

ResearchGate - Chemistry, Synthesis and Pharmaceutical Importance of 1,2,4-Triazoles IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application Springer - Design, synthesis and antimicrobial activities of 1,2,3-triazole Springer - A review on ‘triazoles’: their chemistry, synthesis and … Springer - Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3 …

作用机制

Target of Action

Triazole derivatives are known to interact with multiple biological receptors . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Mode of Action

Triazole compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

It’s worth noting that triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of 1,2,3-triazole has been reported to be strong for thermal and acid conditions . .

未来方向

Given the significant biological activities of triazole compounds, there is a continuous interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a future direction .

属性

IUPAC Name |

5-amino-3-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)13(12-11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETXSSYYGODDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)